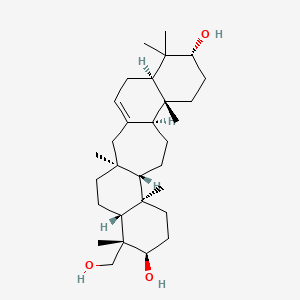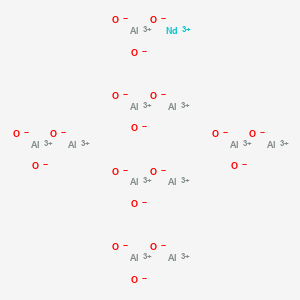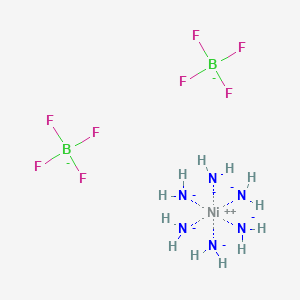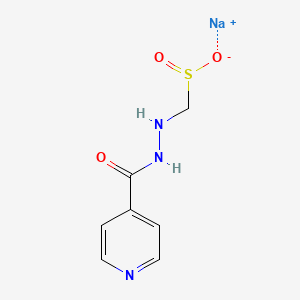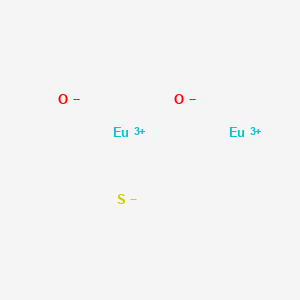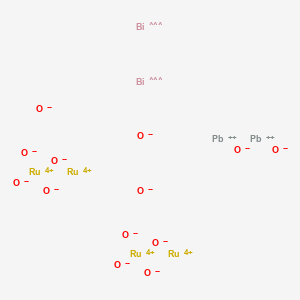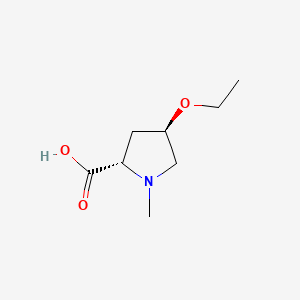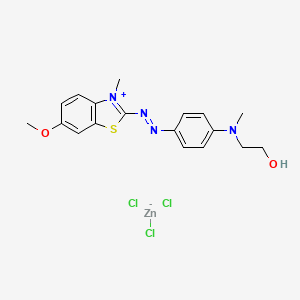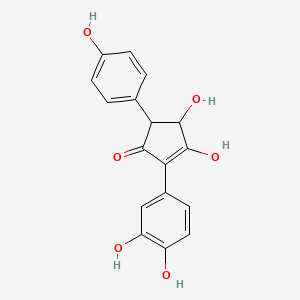
beta-D-Glucose 1-phosphate bis(cyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt: is a chemical compound with the empirical formula C6H13O9P · 2C6H13N and a molecular weight of 458.48 . This compound is a substrate for β-phosphoglucomutase, which converts it to β-glucose 6-phosphate by forming β-glucose 1,6-diphosphate as an intermediate . It is utilized in both the maltose and trehalose catabolic pathways of lactic acid bacteria, generating β-D-glucose 1-phosphate as a metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt involves the reaction of β-D-glucose 1-phosphate with cyclohexylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt are not widely documented. the process likely involves large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into other forms.
Substitution: Substitution reactions can replace certain functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include β-glucose 6-phosphate and other derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: In chemistry, β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt is used as a substrate for enzymatic reactions involving β-phosphoglucomutase .
Biology: In biological research, the compound is utilized in studies related to the maltose and trehalose catabolic pathways of lactic acid bacteria .
Industry: Industrial applications may include its use in the production of various biochemical products .
Mechanism of Action
The mechanism of action of β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt involves its conversion to β-glucose 6-phosphate by β-phosphoglucomutase. This conversion occurs through the formation of β-glucose 1,6-diphosphate as an intermediate . The molecular targets and pathways involved include the maltose and trehalose catabolic pathways of lactic acid bacteria .
Comparison with Similar Compounds
α-D-Glucose 1-phosphate: Another glucose phosphate compound with similar biochemical properties.
β-L-Fucose 1-phosphate: A similar compound used in glycan fucosylation research.
Uniqueness: β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt is unique due to its specific role as a substrate for β-phosphoglucomutase and its involvement in the maltose and trehalose catabolic pathways .
Properties
CAS No. |
14034-70-9 |
|---|---|
Molecular Formula |
C18H39N2O9P |
Molecular Weight |
458.489 |
IUPAC Name |
cyclohexanamine;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13)/t;;2-,3-,4+,5-,6+/m..1/s1 |
InChI Key |
YBPDNWXTAIIEAM-LCFXSEKVSA-N |
SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


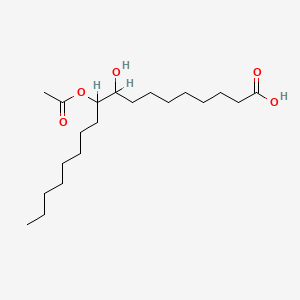
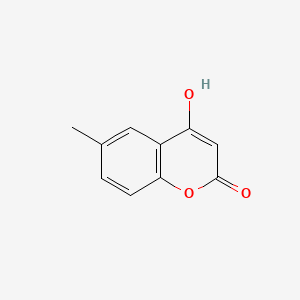
![(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B576823.png)
